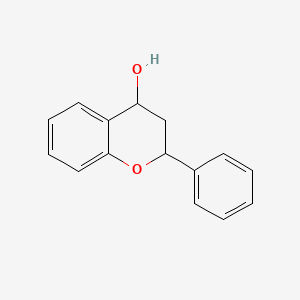

4-Flavanol

Vue d'ensemble

Description

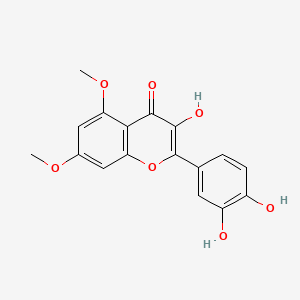

4-Flavanol , also known as 2-arylchroman-4-ol or 3-deoxyflavoids , belongs to the subclass of flavonoids. These compounds possess a privileged structural core found in many biologically active molecules. Their properties include anticarcinogenic, antidiabetic, antioxidant, antimitotic, and biocidal effects .

2.

Synthesis Analysis

- Transformation into Racemic Trans-Flavan-4-ols : The flavanones are then converted into racemic trans-flavan-4-ols through a sequence involving carbonyl reduction, Mitsunobu reaction, and ester deprotection .

3.

Molecular Structure Analysis

The molecular structure of this compound consists of a chroman-4-ol core, with variations in substitution patterns on the aromatic ring. These substitutions influence its biological activity and stereochemistry .

4.

Chemical Reactions Analysis

The potential of lipases as biocatalysts for stereoselective acylation reactions has been explored. A screening of lipases and optimization of reaction conditions led to highly asymmetric transformations. For instance, AK lipase from Pseudomonas fluorescens combined with vinyl acetate achieved remarkable stereoselectivity (E > 200, 50–99% eeS, and >99% eeP) under mild conditions .

Applications De Recherche Scientifique

Phytochemistry and Biological Activities

4-Flavanol, a type of secondary plant metabolite, is recognized for its array of health benefits. These include acting as an antioxidant, anticarcinogen, cardioprotective, antimicrobial, antiviral, and neuroprotective agent. Its incorporation as a functional ingredient in dairy products highlights its versatility. The growing interest from pharmacologists and botanists is due to its structural features and health-promoting functions. This review provides a comprehensive overview of various flavanols and their derivatives, laying the foundation for future research and development in this area (Luo et al., 2022).

Digestion, Absorption, and Bioactivity

Flavanols are found in cocoa, red wine, green tea, and other foods. They exhibit potent antioxidant properties and influence vascular function. Flavanols' bioavailability is affected by factors like food processing and digestion. Their various health benefits, particularly on cardiovascular health, are supported by epidemiological data, indicating an inverse relationship between cocoa intake and mortality. This comprehensive study highlights the importance of flavanols in health and disease prevention (Hackman et al., 2007).

Characterization in Nutraceuticals

The role of flavanols in developing nutraceutical products is significant, thanks to their health-promoting attributes. This study focuses on characterizing nutraceuticals based on flavanol composition using advanced chromatographic techniques. The findings provide insights into the authentication and quality control of flavanol-rich products, crucial for the nutraceutical industry (Vidal-Casanella et al., 2021).

Pharmacological Activities

Flavanols, found in everyday foods like grapes and cocoa, have shown a range of biological activities, such as antioxidant, antitumor, and cardiovascular protection. This paper reviews the sources and pharmacological activities of flavanols, offering a perspective for their application in health food and pharmaceutical industries (Yan et al., 2015).

Interaction with Microbiota and Immunity

Flavanols influence health and combat metabolic diseases like diabetes and obesity. They regulate immunological reactions and modulate gut microbiota, leading to improved metabolic pathways and reduced inflammation. This review sheds light on the complex interaction between flavanols, microbiota, and the immune system, crucial for understanding their role in metabolic diseases (Martín & Ramos, 2021).

Anti-Inflammatory and Anti-Invasion Drug Design

Flavanols inhibit matrix-proteases involved in inflammation and cancer invasion. This study provides insights into the relationship between flavanols' chemical structure and their inhibitory activity on proteases. It lays the groundwork for designing new molecules with enhanced anti-proteolytic activities for use in medical treatments (Sartor et al., 2002).

Propriétés

IUPAC Name |

2-phenyl-3,4-dihydro-2H-chromen-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14/h1-9,13,15-16H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTMFRMLVZQOBDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2OC1C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60964098 | |

| Record name | 4-Hydroxyflavan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60964098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

487-25-2 | |

| Record name | 4-Hydroxyflavan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=487-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenyl-4-chromanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Flavanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77515 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxyflavan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60964098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

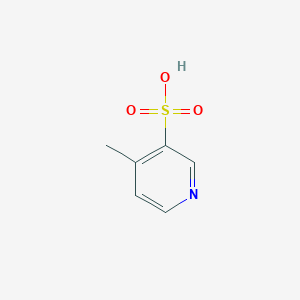

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Chlorophenyl)carbamoyl]benzoic acid](/img/structure/B1583536.png)